1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an isobutyl group at position 1, a thiophen-2-yl group at position 3, and a carboxamide group at position 5. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an isobutyl group and a thiophen-2-yl group.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyrazole with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated pyrazoles.
Scientific Research Applications
1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has a range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific application. For example, if it is being studied as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide
- 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide
- 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile
Uniqueness
1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. For example, the presence of the carboxamide group at position 5 may influence its reactivity and binding interactions compared to similar compounds with different substituents.
Properties
Molecular Formula |
C12H15N3OS |
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Molecular Weight |
249.33 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H15N3OS/c1-8(2)7-15-10(12(13)16)6-9(14-15)11-4-3-5-17-11/h3-6,8H,7H2,1-2H3,(H2,13,16) |
InChI Key |
XNNMBOLLDRGJBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CS2)C(=O)N |
Origin of Product |
United States |
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